N-(3-Ethynylphenyl)ethane-1-sulfonamide
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Overview
Description
N-(3-Ethynylphenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.27 g/mol . This compound is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethynyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethynylphenyl)ethane-1-sulfonamide typically involves the reaction of 3-ethynylaniline with ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
3-Ethynylaniline+Ethanesulfonyl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethynylphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-Ethynylphenyl)ethane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(3-Ethynylphenyl)ethane-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with similar structural features.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: A sulfonamide used in combination with pyrimethamine for the treatment of toxoplasmosis.
Uniqueness
N-(3-Ethynylphenyl)ethane-1-sulfonamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other sulfonamides and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C10H11NO2S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C10H11NO2S/c1-3-9-6-5-7-10(8-9)11-14(12,13)4-2/h1,5-8,11H,4H2,2H3 |
InChI Key |
NTBOZRZFPJRYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C#C |
Origin of Product |
United States |
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